Silane, (6-bromo-1-hexynyl)trimethyl-

描述

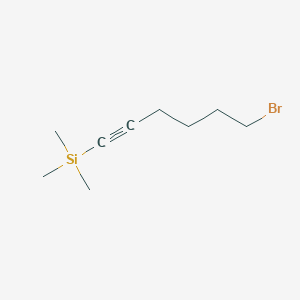

This structure combines the reactivity of an alkyne, a bromine substituent, and a silane moiety, making it valuable in organic synthesis and material science. The bromine atom serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions, while the terminal alkyne allows for click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling. The trimethylsilyl group provides steric protection and modulates electronic properties.

Synthetic routes for analogous silane compounds (e.g., tert-butyldimethylsilane derivatives) involve alkynylation followed by silylation under anhydrous conditions using reagents like n-butyllithium and silyl chlorides, as seen in the preparation of [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane .

属性

IUPAC Name |

6-bromohex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMWEWLBKPPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453501 | |

| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91656-99-4 | |

| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Silane, (6-bromo-1-hexynyl)trimethyl-, involves a multi-step process. One common method starts with 1-trimethylsilyl (hex-1-yn-6-ol) as the reactant. The procedure involves the following steps:

-

Reactants and Solvents

- 1-trimethylsilyl (hex-1-yn-6-ol) (32.6 g, 190 mmol)

- Pyridine (0.38 mL)

- Diethyl ether (100 mL)

- Phosphorus tribromide (7.1 mL, 75 mmol)

- Diethyl ether (20 mL)

-

Reaction Conditions

- The mixture of 1-trimethylsilyl (hex-1-yn-6-ol) and pyridine is dissolved in diethyl ether.

- Phosphorus tribromide is added slowly to the solution, forming a precipitate.

- The heterogeneous solution is stirred at room temperature overnight.

- The mixture is then heated at reflux for 2.5 hours.

- Upon cooling, the mixture is poured onto ice, washed with water, sodium bicarbonate solution, and brine, then dried with magnesium sulfate.

- The solvent is evaporated under reduced pressure, and the residue is distilled to yield the product.

化学反应分析

Silane, (6-bromo-1-hexynyl)trimethyl-, undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents and conditions used in these reactions include:

Substitution Reactions: Involving nucleophiles that replace the bromine atom.

Addition Reactions: Involving reagents that add across the triple bond of the alkyne group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted silanes.

科学研究应用

Silane, (6-bromo-1-hexynyl)trimethyl-, has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which Silane, (6-bromo-1-hexynyl)trimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine and alkyne groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

相似化合物的比较

Trimethylsilyl vs. Tert-Butyldimethylsilyl Derivatives

A key distinction lies in the substituents on the silicon atom. For example, [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane () features a bulkier tert-butyldimethylsilyl group, whereas (6-bromo-1-hexynyl)trimethylsilane has a smaller trimethylsilyl group.

The trimethylsilyl group enhances reactivity in coupling reactions, while tert-butyldimethylsilyl derivatives are preferred for temporary protection of functional groups due to their stability .

Bromo-Alkynyl Silanes vs. Phenylmethoxy-Alkynyl Silanes

Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl- (CAS 135760-86-0, ), differs in substituents and chain structure:

The bromo substituent in the target compound facilitates nucleophilic substitutions, whereas phenylmethoxy groups in ’s compound may enhance solubility or direct electrophilic aromatic substitution.

Comparison with Heavy-Metal Silanes

Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9, ) incorporates lead, contrasting sharply with the bromo-alkynyl silane:

Functional Group Comparison: Azide vs. Bromo

Silane-PEG-N3 () features an azide group, enabling bioorthogonal click chemistry, unlike the bromo-alkynyl silane:

The PEG chain in Silane-PEG-N3 enhances hydrophilicity, whereas the bromo-alkynyl silane’s hydrophobicity suits organic-phase reactions.

生物活性

Silane, (6-bromo-1-hexynyl)trimethyl- (CAS Number: 91656-99-4) is an organosilicon compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrSi

- Molecular Weight : 221.22 g/mol

- Structural Representation :

- The compound features a brominated alkyne attached to a trimethylsilyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of silane derivatives, including (6-bromo-1-hexynyl)trimethyl-. The compound has shown promising activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This data suggests that the compound may inhibit the growth of pathogenic bacteria, which could be beneficial in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of silane compounds has also been a focal point of research. In vitro assays demonstrated that (6-bromo-1-hexynyl)trimethyl- reduced the production of pro-inflammatory cytokines in human cell lines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 150 |

| TNF-alpha | 300 | 180 |

These findings indicate that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of silane, (6-bromo-1-hexynyl)trimethyl-, is thought to involve several mechanisms:

- Interaction with Cell Membranes : The trimethylsilyl group enhances lipophilicity, allowing better penetration through cell membranes.

- Enzyme Inhibition : The bromine atom may interact with active sites of enzymes involved in inflammation or microbial metabolism.

- Cytokine Modulation : By affecting signaling pathways, the compound can downregulate the expression of inflammatory cytokines.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated various silane derivatives for their biological activities. Among them, (6-bromo-1-hexynyl)trimethyl- was highlighted for its significant antimicrobial and anti-inflammatory properties. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.

Study Overview

- Objective : To evaluate the biological activity of silane derivatives.

- Methods :

- In vitro assays for antimicrobial and anti-inflammatory activities.

- In vivo models for toxicity assessment.

Results

The study concluded that (6-bromo-1-hexynyl)trimethyl- exhibited a favorable safety profile with effective biological activity, suggesting potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。